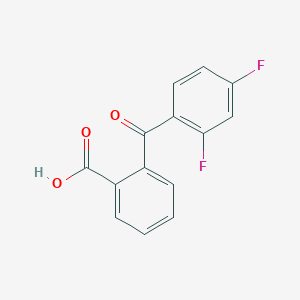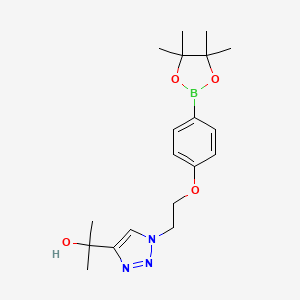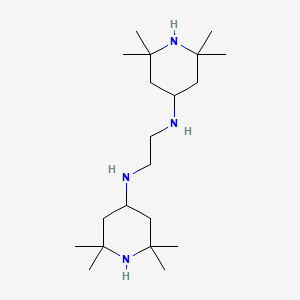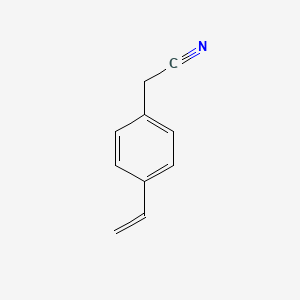
(4-Vinylphenyl)acetonitrile
概要
説明
(4-Vinylphenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to an acetonitrile moiety and a phenyl ring with an ethenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Vinylphenyl)acetonitrile typically involves the reaction of 4-vinylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(4-Vinylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 4-Ethenylbenzoic acid.
Reduction: 2-(4-Ethenylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(4-Vinylphenyl)acetonitrile has several applications in scientific research:
作用機序
The mechanism of action of (4-Vinylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
Benzyl cyanide: Similar structure but lacks the ethenyl group.
Phenylacetonitrile: Similar structure but lacks the ethenyl group on the phenyl ring.
Uniqueness
(4-Vinylphenyl)acetonitrile is unique due to the presence of both the nitrile group and the ethenyl substituent on the phenyl ring.
特性
分子式 |
C10H9N |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
2-(4-ethenylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7H2 |
InChIキー |
DUIIPHYNGUDOIM-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CC#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

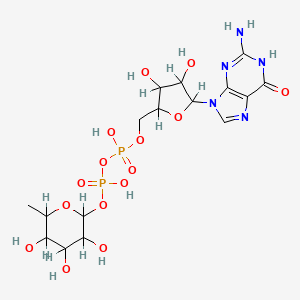
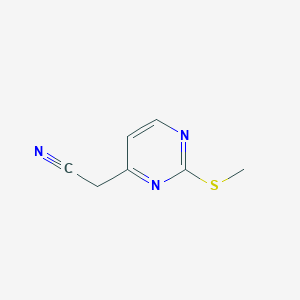
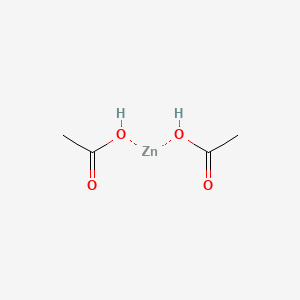
![Acetic acid, 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, ethyl ester](/img/structure/B8807655.png)
![Methyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B8807657.png)
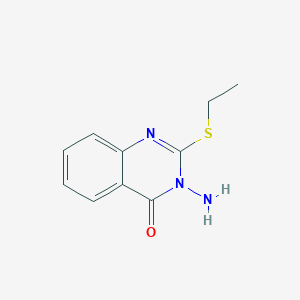
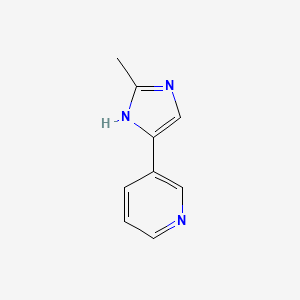
![1H-Pyrrolo[2,3-B]pyridine-4-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8807682.png)
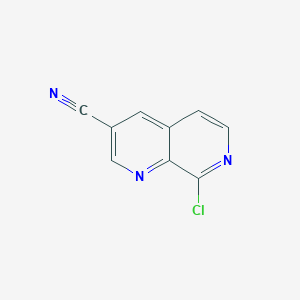
![4-Chlorothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B8807713.png)
![6-(hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8807720.png)
